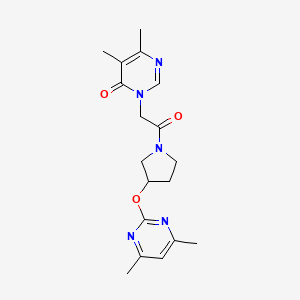

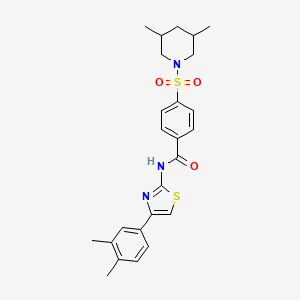

![molecular formula C26H30N2O3 B2742175 3-phenyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951937-31-8](/img/structure/B2742175.png)

3-phenyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TEMPO is a stable nitroxyl radical that is used as an oxidation catalyst . It is a red-orange crystalline or liquid substance that is soluble in water, ethanol, and benzene . It has the ability to capture free radicals and quench singlet oxygen, and it is a very effective oxidation catalyst that can oxidize primary alcohols to aldehydes and secondary alcohols to ketones .

Synthesis Analysis

2,2,6,6-Tetramethylpiperidine is a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals . It is used in the preparation of hibarimicinone, (Z)-silylketene acetal, and 4-substituted quinazoline .Chemical Reactions Analysis

TEMPO can be used to selectively catalyze the oxidation of the primary hydroxyl group of polysaccharides to convert it into a carboxyl group . In the process of TEMPO-mediated oxidation of lignocellulose, the primary alcohol hydroxyl group at the C6 position can be selectively oxidized to an aldehyde group and further oxidized to a carboxyl group .Scientific Research Applications

Polymer Chemistry

The tetramethylpiperidin moiety within the compound is structurally similar to TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), a stable nitroxyl radical known for its applications in polymer chemistry . It can act as a free radical scavenger, preventing polymer degradation due to oxidation and heat. This compound could potentially serve as a stabilizer or an inhibitor in the polymerization processes to enhance the durability and longevity of polymers.

Organic Synthesis

In organic synthesis, the compound’s resemblance to TEMPO suggests it could be used as a catalyst for selective oxidation reactions . It might facilitate the conversion of primary alcohols to aldehydes without further oxidation to carboxylic acids, or secondary alcohols to ketones, which is valuable for synthesizing fine chemicals and pharmaceutical intermediates.

Nanotechnology

The compound could be used in the preparation of cellulose nanofibers. TEMPO-mediated oxidation has been employed to selectively oxidize primary hydroxyl groups on cellulose to carboxyl groups, facilitating the disintegration of cellulose into nanofibers . This application could be explored for the compound , potentially contributing to the development of high-strength, lightweight materials.

Biomedical Research

Given its structural features, this compound could be explored as a spin label in electron paramagnetic resonance (EPR) spectroscopy. Spin labels like TEMPO are used to study the motion and environment of biomolecules, which could be invaluable in understanding protein dynamics, folding, and interactions .

Food Industry

If the compound exhibits antioxidant properties similar to TEMPO, it could be applied in the food industry to prevent the oxidation of fats and oils, extending the shelf life of food products .

Safety And Hazards

TEMPO is a strong oxidant and also has a high toxicity . It may react with the conjugate structure and isolated double bonds in the substrate, and a stoichiometric amount of TEMPO is required in the reaction . It is stable but incompatible with strong acids and strong oxidizing agents . It should be stored below +30°C .

properties

IUPAC Name |

3-phenyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O3/c1-25(2)12-18(13-26(3,4)27-25)28-14-20-22(31-16-28)11-10-19-23(29)21(15-30-24(19)20)17-8-6-5-7-9-17/h5-11,15,18,27H,12-14,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVNWMZVQNBDCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

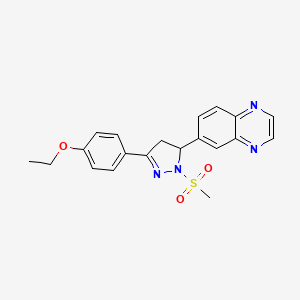

![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2742092.png)

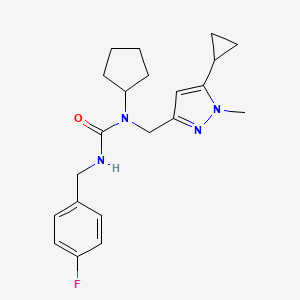

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2742097.png)

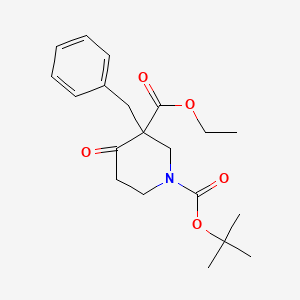

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2742099.png)

![(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine](/img/structure/B2742100.png)

![6-(2-furylmethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2742103.png)

![N-(4-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2742107.png)

![N-[2-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]but-2-ynamide](/img/structure/B2742108.png)

![1-(3-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2742112.png)

![Ethyl 2-(2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2742114.png)